
Comparative Analysis of BIBF 1202 Cross-
Reactivity with Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BIBF 1202

Cat. No.: B1666967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of BIBF 1202, the

active metabolite of nintedanib, against a range of tyrosine kinases. The data presented is

primarily focused on nintedanib, as comprehensive quantitative data for BIBF 1202's broader

kinase selectivity is not extensively available in the public domain. However, existing literature

indicates that BIBF 1202 possesses significantly lower pharmacological potency compared to

its parent compound, nintedanib.

Introduction to Nintedanib and its Metabolite BIBF
1202
Nintedanib (formerly known as BIBF 1120) is a potent small-molecule tyrosine kinase inhibitor

(TKI) that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and

fibrosis.[1][2][3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors

(VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth

Factor Receptors (PDGFR α and β).[1][2][3] Upon oral administration, nintedanib is rapidly

metabolized, primarily through ester cleavage, to its active free acid moiety, BIBF 1202.[4]

While pharmacologically active, BIBF 1202 demonstrates substantially lower potency than

nintedanib.
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Nintedanib exhibits a distinct and narrow range of kinase inhibition at pharmacologically

relevant concentrations.[2] The following table summarizes the in vitro inhibitory activity of

nintedanib against its primary targets and other selected tyrosine kinases.

Table 1: In Vitro Kinase Inhibition Profile of Nintedanib

Kinase Target IC50 (nM) Kinase Family

Primary Targets

VEGFR1 (Flt-1) 34 VEGFR

VEGFR2 (KDR) 13 VEGFR

VEGFR3 (Flt-4) 13 VEGFR

FGFR1 69 FGFR

FGFR2 37 FGFR

FGFR3 108 FGFR

PDGFRα 59 PDGFR

PDGFRβ 65 PDGFR

Other Kinases

Flt-3 16 RTK

Lck 16 Src Family

Lyn 44 Src Family

Src 156 Src Family

Data compiled from multiple sources. Assays were performed with ATP concentrations at the

respective Michaelis constant (Km).[2]

Beyond its primary targets, nintedanib has been shown to inhibit a broader spectrum of 21

additional kinases with IC50 values below 100 nmol/l in wider panel screenings.
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Quantitative data detailing the cross-reactivity of BIBF 1202 across a broad panel of tyrosine

kinases is limited. However, studies have consistently shown that BIBF 1202 has a

substantially lower potency compared to nintedanib. For instance, in cellular assays, the

potency of BIBF 1202 is estimated to be 9- to 10-fold lower based on VEGF or bFGF

stimulation of human umbilical vascular endothelial cells, and 265- and 607-fold lower based

on PDGFRα and PDGFRβ stimulation of primary lung fibroblasts, respectively. The

glucuronidated form of BIBF 1202, a further metabolite, has been shown to be inactive.[5]

Signaling Pathways and Experimental Workflow
To provide a clearer context for the mechanism of action and the methods used to determine

kinase cross-reactivity, the following diagrams illustrate the primary signaling pathways

targeted by nintedanib and a typical workflow for a kinase inhibition assay.
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Caption: Primary signaling pathways targeted by Nintedanib.
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Caption: General workflow of an in vitro kinase inhibition assay.
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The determination of kinase inhibition, such as the data presented in Table 1, is typically

performed using in vitro kinase assays. Below is a generalized protocol representative of

commercially available kinase profiling services (e.g., Thermo Fisher's SelectScreen™).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., nintedanib) against a specific tyrosine kinase.

Materials:

Recombinant human kinase

Specific peptide substrate for the kinase

Adenosine triphosphate (ATP)

Test compound (nintedanib or BIBF 1202) dissolved in Dimethyl sulfoxide (DMSO)

Assay buffer (e.g., HEPES, Brij-35, MgCl2, EGTA)

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)

Multi-well microplates (e.g., 384-well)

Plate reader capable of detecting luminescence, fluorescence, or fluorescence resonance

energy transfer (FRET)

Procedure:

Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical

starting concentration might be 10 µM, followed by 3-fold serial dilutions to generate a 10-

point dose-response curve.

Kinase Reaction Setup:

The kinase, peptide substrate, and ATP are mixed in the appropriate kinase assay buffer.

The ATP concentration is often set at or near its Michaelis constant (Km) for the specific

kinase to ensure competitive inhibition can be accurately measured.
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This kinase/substrate/ATP mixture is added to the wells of the microplate.

Inhibition Step: A small volume of the diluted test compound (or DMSO as a vehicle control)

is added to the wells. The final DMSO concentration in the assay is typically kept low (e.g.,

≤1%) to avoid affecting enzyme activity.

Incubation: The reaction plate is incubated for a set period (e.g., 60 minutes) at room

temperature to allow the kinase reaction to proceed.

Detection:

Following incubation, a detection reagent is added to each well to stop the kinase reaction

and generate a signal proportional to the kinase activity.

The type of detection reagent depends on the assay format. For example, in the ADP-

Glo™ assay, the amount of ADP produced is measured via a luminescence signal. In

FRET-based assays like Z'-LYTE™, the phosphorylation of the substrate is detected by a

change in the FRET signal.[6]

Data Analysis:

The signal from each well is read using a plate reader.

The percentage of kinase inhibition for each compound concentration is calculated relative

to the controls (0% inhibition with DMSO alone, and 100% inhibition with a known potent

inhibitor or no enzyme).

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using

appropriate software (e.g., GraphPad Prism, XLfit).

This generalized protocol provides a framework for understanding how the cross-reactivity and

potency of kinase inhibitors like nintedanib and its metabolite BIBF 1202 are experimentally

determined. For specific kinases, the substrates, buffer conditions, and detection methods may

be optimized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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